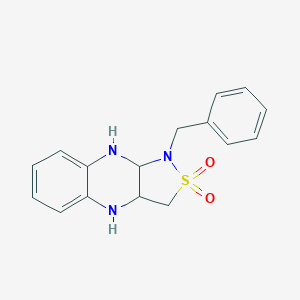
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide is a chemical compound that has potential applications in scientific research. It is a heterocyclic compound that contains a quinoxaline ring system and an isothiazole ring system. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.
Mechanism Of Action
The mechanism of action of 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide is not fully understood, but it is believed to act as a competitive inhibitor of protein-protein interactions. This compound binds to the interface of two interacting proteins and prevents them from binding to each other, thus inhibiting their function. This mechanism of action has been studied in vitro using various assays, including fluorescence polarization and surface plasmon resonance.
Biochemical And Physiological Effects
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits cancer cell proliferation by inhibiting the interaction between two proteins, MDM2 and p53, which are involved in the regulation of cell growth and division. This compound has also been shown to have neuroprotective effects in vitro, by inhibiting the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide in lab experiments is its potential as a specific inhibitor of protein-protein interactions. This compound may be useful in studying the function of specific proteins or protein complexes in vitro. One limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
For research on 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide include further studies on its mechanism of action and physiological effects. This compound may be useful in the development of new treatments for cancer and neurodegenerative diseases. Further studies may also be needed to determine the potential toxicity and side effects of this compound, particularly in vivo. Additionally, this compound may be studied as a potential tool for studying protein-protein interactions in vitro.
Synthesis Methods
Several methods have been used to synthesize 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide. One of the most common methods is the reaction of 2,3-dichloroquinoxaline with thiourea in the presence of a base such as sodium hydroxide. This reaction results in the formation of 1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline, which is then oxidized to 1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide using hydrogen peroxide or other oxidizing agents.
Scientific Research Applications
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide has potential applications in scientific research. It has been studied as a potential inhibitor of protein-protein interactions, particularly those involved in cancer cell proliferation. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
129303-30-6 |
|---|---|
Product Name |
1-(Phenylmethyl)-1,3,3a,4,9,9a-hexahydroisothiazolo(3,4-b)quinoxaline 2,2-dioxide |
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
1-benzyl-3a,4,9,9a-tetrahydro-3H-[1,2]thiazolo[4,3-b]quinoxaline 2,2-dioxide |
InChI |
InChI=1S/C16H17N3O2S/c20-22(21)11-15-16(18-14-9-5-4-8-13(14)17-15)19(22)10-12-6-2-1-3-7-12/h1-9,15-18H,10-11H2 |
InChI Key |
NHKBGLRGUGDKOG-UHFFFAOYSA-N |
SMILES |
C1C2C(NC3=CC=CC=C3N2)N(S1(=O)=O)CC4=CC=CC=C4 |
Canonical SMILES |
C1C2C(NC3=CC=CC=C3N2)N(S1(=O)=O)CC4=CC=CC=C4 |
synonyms |
Isothiazolo(3,4-b)quinoxaline, 1,3,3a,4,9,9a-hexahydro-1-(phenylmethyl )-, 2,2-dioxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



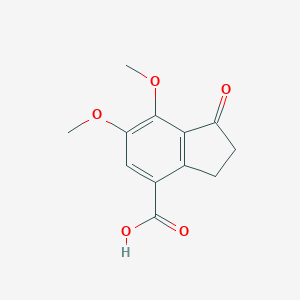

![3-(Trimethylsilyl)-4-[(trimethylsilyl)oxy]pyridine](/img/structure/B136693.png)
![Propanedinitrile, 2-(1H-pyrrolo[2,3-B]pyridin-3-ylmethylene)-](/img/structure/B136696.png)
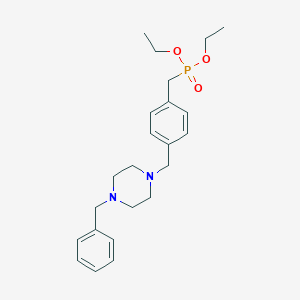
![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)
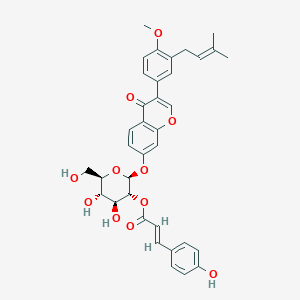
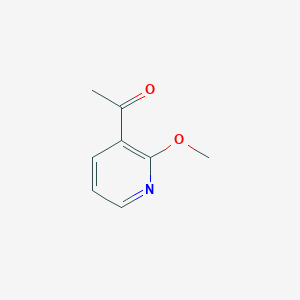
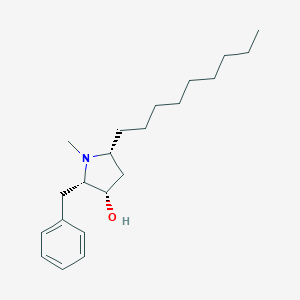
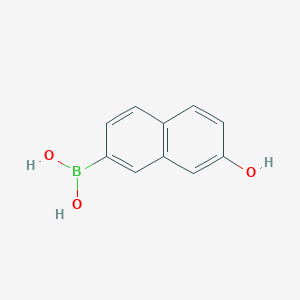

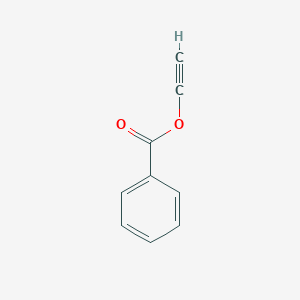
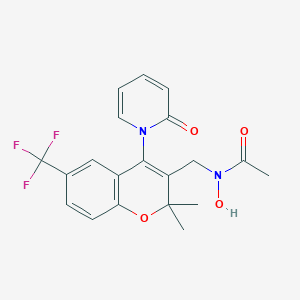
![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)